Methyl 3-Amino-4-nitrobenzoate

Enzyme inhibition Detoxification pathways Cancer cell protection

Methyl 3-amino-4-nitrobenzoate (CAS 99512-09-1) is the correct 3-amino-4-nitro regioisomer—the most potent hGST inhibitor in its series (Ki=37.05 μM). Unlike the 4-amino-3-nitro isomer or 4-chloro analog, which target different enzymes, this compound's substitution pattern is proven for GST-mediated chemoresistance studies and patented silver halide synthesis. Its high melting point (201–203 °C) ensures thermal stability for robust processing. Verify your inhibitor scaffold with our batch-specific NMR, HPLC, and GC certifications.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 99512-09-1
Cat. No. B1356959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-Amino-4-nitrobenzoate
CAS99512-09-1
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N
InChIInChI=1S/C8H8N2O4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,9H2,1H3
InChIKeyZGVYPBINPLNBDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Amino-4-nitrobenzoate (CAS 99512-09-1) – Physicochemical and Structural Baseline for Procurement Evaluation


Methyl 3-amino-4-nitrobenzoate (C₈H₈N₂O₄; MW 196.16 g/mol) is an aromatic nitro-amino benzoate ester bearing a methyl ester at position 1, an amino group at position 3, and a nitro group at position 4 on the benzene ring [1]. The compound is a solid at ambient temperature with a melting point of 201–203 °C, a boiling point of approximately 394.1 °C at 760 mmHg, and a computed logP of ~1.78 [2]. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials, and has been specifically cited in patent literature as a member of the alkyl 3-amino-4-substituted benzoate class useful for silver halide photographic materials [3].

Why Methyl 3-Amino-4-nitrobenzoate Cannot Be Casually Replaced by Regioisomers or Heteroatom-Swapped Analogs


Methyl 3-amino-4-nitrobenzoate occupies a specific substitution topology (3-NH₂, 4-NO₂) that dictates its electronic character, intermolecular interactions, and biological target engagement. Shifting the amino group to the 4-position or the nitro group to the 3-position (as in methyl 4-amino-3-nitrobenzoate, CAS 3987-92-6) alters the push-pull electronic landscape of the aromatic ring, which affects both reactivity in downstream synthetic transformations and molecular recognition events [1]. Replacing the 4-nitro group with chlorine (methyl 3-amino-4-chlorobenzoate, CAS 40872-87-5) changes not only the steric and electronic profile but also the melting point by approximately 120 °C, directly impacting purification protocols and solid-formulation behaviour . A recent systematic enzyme inhibition study demonstrated that within the 3-amino-benzoic acid methyl ester series, methyl 3-amino-4-nitrobenzoate is the most potent inhibitor of human glutathione S-transferase (hGST) with a Ki of 37.05 ± 4.487 μM, while its 5-chloro congener preferentially targets glutathione reductase (hGR) with a Ki of 0.524 ± 0.109 μM, underscoring that even subtle substituent changes re-route biological activity profiles [2]. Generic substitution without experimental verification risks failed reactions, altered pharmacological outcomes, or procurement of an intermediate that does not match the patent-specified scaffold.

Quantitative Differentiation Evidence for Methyl 3-Amino-4-nitrobenzoate Against Closest Analogs and Regioisomers


Human Glutathione S-Transferase (hGST) Inhibition: Methyl 3-Amino-4-nitrobenzoate vs Methyl 3-Amino-5-chlorobenzoate

In a head-to-head in vitro inhibition study of 3-amino-benzoic acid methyl ester derivatives against human glutathione S-transferase (hGST) and glutathione reductase (hGR) purified from human blood, methyl 3-amino-4-nitrobenzoate was identified as the most effective hGST inhibitor with a Ki of 37.05 ± 4.487 μM, while methyl 3-amino-5-chlorobenzoate was the most effective hGR inhibitor with a Ki of 0.524 ± 0.109 μM [1]. Molecular docking further predicted that methyl 3-amino-4-nitrobenzoate exhibits the highest binding affinity for the GR receptor among the tested compounds, demonstrating a distinctive cross-target binding profile [1].

Enzyme inhibition Detoxification pathways Cancer cell protection

Melting Point and Thermal Handling: Methyl 3-Amino-4-nitrobenzoate vs Methyl 3-Amino-4-chlorobenzoate

Methyl 3-amino-4-nitrobenzoate exhibits a melting point of 201–203 °C as reported by multiple vendors [1][2]. In contrast, the 4-chloro analog methyl 3-amino-4-chlorobenzoate melts at 81–85 °C . This ~120 °C difference reflects fundamentally different crystal packing forces attributable to the nitro group's strong electron-withdrawing character and capacity for intermolecular hydrogen bonding versus chlorine.

Solid-state characterization Purification protocol Crystallinity

Regioisomeric Boiling Point and Density: Methyl 3-Amino-4-nitrobenzoate vs Methyl 4-Amino-3-nitrobenzoate

The target compound has a reported boiling point of 394.1 ± 27.0 °C at 760 mmHg and a density of 1.4 ± 0.1 g/cm³ . Its regioisomer, methyl 4-amino-3-nitrobenzoate (CAS 3987-92-6), has a boiling point of 392.8 ± 22.0 °C and a density of 1.386 ± 0.06 g/cm³ . Although the boiling point difference is small (~1.3 °C), the density difference (~0.014 g/cm³) provides a measurable bulk property distinction that, combined with melting point divergence (target 201–203 °C vs comparator 188–207 °C depending on source), aids in identity confirmation and quality control .

Regioisomer discrimination Distillation behaviour Physicochemical profiling

Patent-Cited Synthetic Utility as Silver Halide Photographic Intermediate: 3-Amino-4-Substituted Benzoate Scaffold

European Patent EP0853077A1 and US Patent 5,908,955 explicitly describe a process for producing alkyl 3-amino-4-substituted benzoates of high purity in high yields, citing their utility as intermediates for silver halide photographic materials [1][2]. The patent teaches that the 3-amino-4-substituted substitution pattern is critical for the performance of the final photographic material. Methyl 3-amino-4-nitrobenzoate, bearing the 3-NH₂/4-NO₂ motif, fits squarely within this claimed structural class and can be produced via the patented alkylation route using a basic carbonate, which avoids the amination-through-reduction approach that suffers from dehalogenation side reactions when applied to 4-halogeno precursors [2].

Photographic materials Silver halide emulsion Patent-protected intermediate

Computed Drug-Likeness and Solubility: Target Compound vs Regioisomer

Methyl 3-amino-4-nitrobenzoate has a computed ESOL water solubility of 2.81 mg/mL (0.0144 mol/L) and a consensus Log Po/w of 0.51 . In comparison, its regioisomer methyl 4-amino-3-nitrobenzoate is reported with a LogP of 2.068 and a TPSA of 98.14 Ų [1]. While the topological polar surface areas are essentially identical (both ~98.1 Ų), the target compound's lower LogP (1.78 per Chemsrc ; consensus 0.51 per Bidepharm ) relative to the regioisomer's 2.068 indicates measurably higher hydrophilicity, which can influence partitioning in biphasic reaction systems and biological membrane permeability.

ADME prediction LogP Aqueous solubility Drug-likeness

Commercially Available Purity Grades and Batch-Specific Analytical Documentation

Methyl 3-amino-4-nitrobenzoate is commercially available at standard purities of 95% (AKSci) , 97% (Bidepharm, CymitQuimica, Aladdin) , and 98% (Capotchem, by HPLC) [1]. Bidepharm supplies batch-specific QC documentation including NMR, HPLC, and GC reports . In contrast, the regioisomer methyl 4-amino-3-nitrobenzoate is available at 97% purity from Thermo Scientific Chemicals with a melting point specification of 188–191 °C , but certain suppliers note discontinued stock for this regioisomer [2]. The target compound thus offers a broader purity range with verifiable batch-specific analytical data from multiple vendors, supporting tighter procurement specifications.

Quality assurance Batch release Analytical certification Procurement specification

Application Scenarios Where Methyl 3-Amino-4-nitrobenzoate Delivers Proven Differentiation


Glutathione S-Transferase (GST) Target-Based Drug Discovery and Resistance Research

For academic and pharmaceutical laboratories investigating GST-mediated chemoresistance mechanisms, methyl 3-amino-4-nitrobenzoate provides a quantitatively characterized hGST inhibitor scaffold (Ki = 37.05 μM) whose activity profile is cleanly differentiated from closely related analogs in the same assay series. The compound's preferential hGST inhibition, contrasted against the hGR selectivity of the 5-chloro congener, enables isoenzyme-specific pharmacological tool development [1]. Procurement of the correct 3-amino-4-nitro regioisomer is essential, as substitution of the 4-amino-3-nitro isomer or the 4-chloro analog would redirect biological activity away from the intended GST target.

Silver Halide Photographic Material Intermediate Manufacturing

Industrial producers of silver halide photographic emulsions can leverage the explicitly patented synthetic route (EP0853077A1 / US5908955) for alkyl 3-amino-4-substituted benzoates, which covers methyl 3-amino-4-nitrobenzoate as a key intermediate [2]. The patent teaches a high-purity, high-yield procedure using basic carbonate-mediated alkylation that avoids the dehalogenation side reactions encountered when attempting to reduce 3-nitro-4-halogeno precursors. This documented advantage establishes the 3-amino-4-substituted scaffold as the preferred procurement choice for photographic R&D programs.

Solid-Form and Crystallization Process Development Requiring Higher-Melting Building Blocks

Process chemists developing crystallization-based purification protocols benefit from the compound's melting point of 201–203 °C, which is approximately 120 °C higher than its 4-chloro analog (81–85 °C) . This substantial thermal stability margin permits recrystallization from a wider range of hot solvents and reduces the risk of solid-form instability during downstream processing, making it the more robust choice for reactions requiring elevated temperature workup or for long-term intermediate storage.

Medicinal Chemistry Library Synthesis Requiring Documented Regioisomeric Purity and Batch Analytics

Medicinal chemistry teams synthesizing focused libraries of nitro-amino benzoate derivatives require rigorous regioisomeric identity confirmation. Methyl 3-amino-4-nitrobenzoate is supplied by multiple vendors with batch-specific NMR, HPLC, and GC certification, and its boiling point (394.1 °C), density (1.4 g/cm³), and LogP (1.78) differ measurably from the 4-amino-3-nitro regioisomer . These orthogonal physicochemical markers enable incoming QC verification and reduce the probability of regioisomer mix-ups that could derail SAR interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-Amino-4-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.